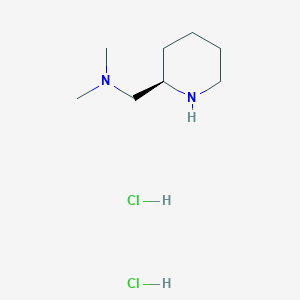

(R)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-1-[(2R)-piperidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJNIXIPXVOURU-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. The process begins with the esterification of ®-2,5-diaminopentanoic acid hydrochloride with methanol and acetyl chloride to form ®-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes cyclization to produce ®-3-aminopiperidin-2-one hydrochloride, which is then reduced to ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride .

Industrial Production Methods

In industrial settings, the production of ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride is scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the piperidine ring or the dimethylamine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenated compounds and strong nucleophiles such as sodium azide are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Antidepressant Potential

Research indicates that (R)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride may have antidepressant properties. Its structural similarity to known antidepressants suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies on related compounds have shown efficacy in modulating mood and cognitive functions, positioning this compound as a candidate for further drug development in treating depression.

Cognitive Enhancement

The compound has been evaluated for its potential use as a cognitive enhancer. Preliminary studies suggest that it may improve memory and learning capabilities by affecting neurotransmitter levels in the brain, particularly acetylcholine, which plays a crucial role in cognitive functions.

Neurotransmitter Modulation

Investigations into the biological activity of this compound have highlighted its ability to modulate neurotransmitter levels. This modulation can lead to various therapeutic effects, making it relevant in treating neurological disorders.

Synthesis of Related Compounds

The compound serves as an intermediate in the synthesis of other chemical entities. Its unique structure allows for various nucleophilic substitutions, making it valuable in organic synthesis processes.

Development of Inhibitors

It has been explored as a scaffold for developing inhibitors for various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases. The ability to modify its structure opens avenues for creating targeted therapies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Demonstrated modulation of serotonin levels, indicating potential antidepressant activity. |

| Study 2 | Cognitive Enhancement | Showed improvement in memory retention in animal models, supporting its use as a cognitive enhancer. |

| Study 3 | Neurotransmitter Interaction | Found to influence acetylcholine release, suggesting implications for Alzheimer's treatment. |

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N,N-Dimethyl(2-pyrrolidinyl)methanamine Dihydrochloride

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 201.14 g/mol

- Key Differences: Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine Dihydrochloride

- Molecular Formula : C₁₅H₂₆Cl₂N₂

- Molecular Weight : 305.29 g/mol

- Key Differences : Incorporates a benzyl group on the amine, increasing lipophilicity and molecular bulk. This modification may enhance blood-brain barrier penetration or alter pharmacokinetics compared to the target compound .

Dimethyl[2-(Piperidin-2-Yl)Ethyl]Amine Dihydrochloride

- Molecular Formula : C₉H₂₂Cl₂N₂

- Molecular Weight : 229.19 g/mol

- Key Differences: Features an ethyl linker between the piperidine and dimethylamine groups instead of a direct methyl substitution.

Pharmacological and Functional Analogues

Vanoxerine Dihydrochloride

- Pharmacological Class : CDK2/4/6 triple inhibitor

- Key Data :

- Comparison: While structurally distinct, vanoxerine’s dihydrochloride form highlights the utility of such salts in improving solubility for in vivo efficacy. The target compound may share similar salt-derived advantages but lacks direct evidence of kinase inhibition.

N,N-Dimethyl-p-phenylenediamine Dihydrochloride

- Application : Coupling reagent in chemical synthesis.

- Key Data : Selected for its ability to produce high-absorption colored products (λ = 600 nm) in oxidative coupling reactions .

- Comparison: Demonstrates the versatility of dihydrochloride salts in non-pharmaceutical roles, such as analytical chemistry.

Biological Activity

(R)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride, also known as (R)-DM-Pip, is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C₇H₁₈Cl₂N₂

- Molecular Weight: Approximately 142.24 g/mol

- CAS Number: 1841133-73-0

The compound contains a piperidine ring with two methyl groups attached to the nitrogen atom at the second position. This structural configuration is crucial for its interaction with various neurotransmitter systems.

(R)-DM-Pip primarily interacts with neurotransmitter receptors, particularly those related to acetylcholine and dopamine systems. Research indicates that compounds with similar piperidine structures can modulate neurotransmitter levels and exhibit receptor binding capabilities:

- Acetylcholine Receptors: It is hypothesized that (R)-DM-Pip may act as an agonist or antagonist at specific acetylcholine receptor subtypes, influencing cholinergic signaling pathways.

- Dopamine Receptors: The compound may also interact with dopamine receptors, potentially affecting dopaminergic signaling which is critical in various neurological conditions.

Pharmacological Applications

The following table summarizes key biological activities and potential therapeutic applications of (R)-DM-Pip:

Case Studies

- Pain Management Studies:

-

Cognitive Function Research:

- Research into piperidine-based compounds has indicated that they may enhance cognitive function by acting on cholinergic systems. In animal models, (R)-DM-Pip showed improvements in memory tasks, supporting its role as a cognitive enhancer .

Comparative Analysis with Similar Compounds

The biological activity of (R)-DM-Pip can be contrasted with other piperidine derivatives to highlight its unique properties:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| N,N-Dimethyl-1-piperidin-3-ylmethanamine | 254905-65-2 | Similar structure; potential use in similar therapeutic areas | Moderate receptor affinity |

| (R)-N,N-Diethyl-2-piperidinemethanamine 2HCl | 156026077 | Diethyl substitution; different pharmacological profile | Lower efficacy in cognitive enhancement |

| N,N-Dimethyl-1-piperidin-2-ylmethanamine | 1185304-33-9 | Different position of piperidine nitrogen; unique biological activity | Distinct interaction profile |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride with high enantiomeric purity?

- Methodology : Use chiral resolution techniques (e.g., crystallization with chiral acids) or asymmetric synthesis via catalytic hydrogenation of imine intermediates. Enantiomeric purity should be verified using chiral HPLC or polarimetry. For related dihydrochloride salts, asymmetric induction strategies are documented in the synthesis of (R)-enantiomers .

Q. Which analytical techniques are optimal for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and proton environments (e.g., piperidine ring protons and dimethylamino groups).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for protonated ions).

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar dihydrochloride salts .

- Elemental Analysis : Verify stoichiometry of chlorine counterions .

Q. What protocols are recommended for purifying this compound from reaction mixtures?

- Methodology :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt.

- Ion-Exchange Chromatography : Separate cationic impurities using Dowex resins.

- HPLC with C18 Columns : Achieve >98% purity, as described for analogous dihydrochloride compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodology :

- Variable Control : Standardize pH (e.g., buffered solutions), temperature, and ionic strength.

- Counterion Effects : Compare solubility with other salts (e.g., hydrochloride vs. sulfate).

- High-Throughput Screening : Use automated platforms to assess solubility under multiple conditions. For example, octenidine dihydrochloride’s solubility varies significantly with pH, requiring tailored buffers .

Q. What experimental designs are effective for evaluating the compound’s stability under diverse storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via GC-FID or LC-MS, as applied to Tilorone dihydrochloride .

- Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life.

Q. How can enantiomeric excess (ee) be quantified during synthesis optimization?

- Methodology :

- Chiral Derivatization : React with chiral reagents (e.g., Mosher’s acid chloride) and analyze via -NMR.

- Capillary Electrophoresis with Cyclodextrins : Separate enantiomers using β-cyclodextrin additives.

- Circular Dichroism (CD) Spectroscopy : Track optical activity changes during asymmetric synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity?

- Methodology :

- Dose-Response Replication : Test activity across multiple concentrations and cell lines.

- Assay Standardization : Control variables like cell passage number and serum content. For example, octenidine dihydrochloride’s anti-pseudomonal efficacy was validated through standardized burn-wound models .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to reconcile discrepancies across studies.

Key Considerations for Methodological Rigor

- Stereochemical Integrity : Prioritize chiral validation to avoid confounding pharmacological results .

- Counterion Impact : Dihydrochloride salts often exhibit distinct solubility and stability profiles compared to free bases or other salts .

- In Vivo Translation : Preclinical studies should mimic physiological conditions (e.g., pH 7.4 buffers) to predict bioavailability, as shown in octenidine’s wound-healing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.